molecular formula C12H22O2 B1623556 (E)-Oct-2-enyl butyrate CAS No. 84642-60-4

(E)-Oct-2-enyl butyrate

Cat. No. B1623556
CAS RN: 84642-60-4
M. Wt: 198.3 g/mol
InChI Key: GPINUUWEKPNDBB-CMDGGOBGSA-N
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Description

“(E)-Oct-2-enyl butyrate” is likely a type of ester, which is a class of organic compounds. Esters are commonly known for their sweet, fruity scents and are often used in food flavorings and perfumes . Butyrate, or butanoic acid, is a specific type of short-chain fatty acid that is produced by the gut microbiota during the fermentation of dietary fiber . It plays an important role in maintaining gut health .


Synthesis Analysis

The synthesis of esters like “(E)-Oct-2-enyl butyrate” typically involves a process called esterification . This process involves the reaction of an alcohol (like ethanol) with a carboxylic acid (like butyric acid) in the presence of a strong acid catalyst . The reaction is reversible and does not go to completion .


Molecular Structure Analysis

The molecular structure of “(E)-Oct-2-enyl butyrate” would likely include a butyrate (butanoic acid) component and an oct-2-enyl component. Butyrate has a simple structure with four carbon atoms, six hydrogen atoms, and two oxygen atoms . The exact structure of “(E)-Oct-2-enyl butyrate” would depend on the specific arrangement of these components .


Chemical Reactions Analysis

Esters like “(E)-Oct-2-enyl butyrate” can undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the splitting of the ester compound by water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

While specific information about the physical and chemical properties of “(E)-Oct-2-enyl butyrate” is not available, we can infer some properties based on its components. For example, ethyl butyrate, a similar compound, is a colorless liquid that is less dense than water. It has a boiling point of 120-121°C and a melting point of -93°C. It is slightly soluble in water but more soluble in organic solvents such as alcohols, ethers, and chloroform .

Scientific Research Applications

Catalytic Oxidation and Synthesis

(E)-Oct-2-enyl butyrate, a compound related to butyrate esters, finds application in the field of catalysis and synthesis. Massa et al. (2003) discuss the controlled oxidation of furan derivatives, which is relevant to the synthetic pathways that may involve compounds similar to (E)-Oct-2-enyl butyrate (Massa et al., 2003). Additionally, Tang et al. (2010) provide insights into concise and efficient asymmetric total syntheses of complex organic compounds, which could be related to the synthetic methodologies involving (E)-Oct-2-enyl butyrate (Tang et al., 2010).

Thermodynamics and Physical Chemistry

In the realm of physical chemistry, (E)-Oct-2-enyl butyrate-related studies focus on the thermodynamic properties of similar compounds. García-Garabal et al. (2001) explore the excess molar volumes and enthalpies for systems containing butyl butyrate, a closely related ester, which can shed light on the thermodynamic behavior of (E)-Oct-2-enyl butyrate (García-Garabal et al., 2001). Additionally, García-Garabal et al. (2003) contribute to understanding the thermodynamic properties by presenting data on excess enthalpy for similar mixtures (García-Garabal et al., 2003).

Biological and Biomedical Research

In the biological and biomedical fields, research on butyrate and its derivatives, including compounds like (E)-Oct-2-enyl butyrate, is significant. For instance, Soret et al. (2010) investigate the role of short-chain fatty acids like butyrate in regulating the enteric neurons and controlling gastrointestinal motility in rats (Soret et al., 2010). Liang et al. (2010) explore how butyrate promotes induced pluripotent stem cell generation, indicating its potential in regenerative medicine and cellular therapies (Liang et al., 2010).

Biotechnological and Bioengineering Applications

In biotechnology and bioengineering, butyrate and its derivatives, akin to (E)-Oct-2-enyl butyrate, have promising applications. Sinumvayo et al. (2021) highlight microbial production techniques for butyl butyrate, an ester similar to (E)-Oct-2-enyl butyrate, discussing its significance in various industries (Sinumvayo et al., 2021). Furthermore, Wang et al. (2019) present metabolic engineering strategies in Escherichia coli for producing butyric acid, offering insights into microbial production methods that could apply to (E)-Oct-2-enyl butyrate (Wang et al., 2019).

Safety And Hazards

The safety and hazards of “(E)-Oct-2-enyl butyrate” would depend on its specific properties and uses. For example, ethyl butyrate is considered flammable and harmful if it comes in contact with the skin . It should be handled with care, using protective gloves and eye protection, and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The potential benefits of butyrate and its derivatives, including “(E)-Oct-2-enyl butyrate”, are a topic of ongoing research. Future directions may include further exploration of the protective effects of butyrate on various health conditions, the development of reliable biomarkers associated with the host microbiota, and microbiota-targeted interventions .

properties

IUPAC Name

[(E)-oct-2-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPINUUWEKPNDBB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/COC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901020149
Record name (E)-Oct-2-enyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity aroma
Record name trans-2-Octen-1-yl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name trans-2-Octen-1-yl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.890-0.896
Record name trans-2-Octen-1-yl butanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1367/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(E)-Oct-2-enyl butyrate

CAS RN

84642-60-4
Record name (2E)-2-Octen-1-yl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84642-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octen-1-yl butyrate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084642604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Oct-2-enyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-oct-2-enyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-OCTEN-1-YL BUTYRATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY9P705GY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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